8-Hydroxy Mianserin β-D-Glucuronide
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Overview
Description
8-Hydroxy Mianserin β-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound has the molecular formula C24H28N2O7 and a molecular weight of 456.49 g/mol . It is primarily used in research applications, particularly in the field of proteomics .
Scientific Research Applications
8-Hydroxy Mianserin β-D-Glucuronide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study the metabolic pathways and biotransformation of Mianserin.
Biology: It is used to investigate the pharmacokinetics and pharmacodynamics of Mianserin.
Medicine: It is used to explore the therapeutic potential of Mianserin and its metabolites in treating depression and other psychiatric disorders.
Safety and Hazards
The safety data sheet for 8-Hydroxy Mianserin β-D-Glucuronide advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The detection of β-glucuronidase activity, which is involved in the metabolism of 8-Hydroxy Mianserin β-D-Glucuronide, is of great significance in biomedicine and environmental health . Recent advances in analytical chemistry have led to the development of rapid and reliable sensors for β-glucuronidase activity detection . Future research trends may focus on improving the sensitivity, accuracy, and simplicity of these detection methods .
Mechanism of Action
Target of Action
8-Hydroxy Mianserin β-D-Glucuronide is a metabolite of Mianserin . Mianserin primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological functions.
Mode of Action
Mianserin, and by extension its metabolite this compound, acts as an antagonist at these receptors . It blocks alpha-adrenergic and some types of serotonin receptors, inhibits norepinephrine reuptake, and strongly stimulates the release of norepinephrine . This interaction with the receptors results in changes in neurotransmitter levels, which can affect mood and other aspects of mental health.
Biochemical Pathways
Given its parent compound’s mechanism of action, it likely influences thenorepinephrine and serotonin pathways . These pathways are involved in regulating mood, sleep, and other cognitive functions.
Pharmacokinetics
It is known to be a metabolite of mianserin . Mianserin’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), may provide some insight into those of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of Mianserin. Mianserin has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It may cause drowsiness and hematological problems .
Preparation Methods
The synthesis of 8-Hydroxy Mianserin β-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 8-Hydroxy Mianserin . Industrial production methods may involve the use of microbial or enzymatic systems to achieve efficient glucuronidation under controlled conditions .
Chemical Reactions Analysis
8-Hydroxy Mianserin β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Comparison with Similar Compounds
8-Hydroxy Mianserin β-D-Glucuronide can be compared with other glucuronide metabolites of antidepressants, such as:
8-Hydroxy Mianserin: The parent compound, which undergoes glucuronidation to form this compound.
Mianserin: The original antidepressant compound, which is metabolized to form 8-Hydroxy Mianserin and subsequently this compound.
Mirtazapine: A similar tetracyclic antidepressant that also undergoes glucuronidation.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Mianserin .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 8-Hydroxy Mianserin β-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin using a glucuronidation reagent.", "Starting Materials": [ "8-Hydroxy Mianserin", "Glucuronidation reagent" ], "Reaction": [ "8-Hydroxy Mianserin is dissolved in a suitable solvent.", "The glucuronidation reagent is added to the solution and the reaction mixture is stirred at an appropriate temperature for a specific time.", "The reaction progress is monitored using analytical techniques such as HPLC or TLC.", "Once the reaction is complete, the product is isolated and purified using techniques such as column chromatography or recrystallization." ] } | |
CAS No. |
140695-49-4 |
Molecular Formula |
C₂₄H₂₈N₂O7 |
Molecular Weight |
456.49 |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
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